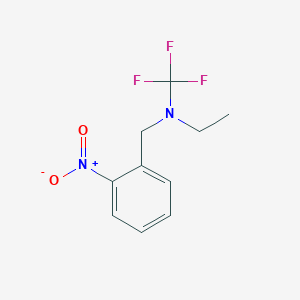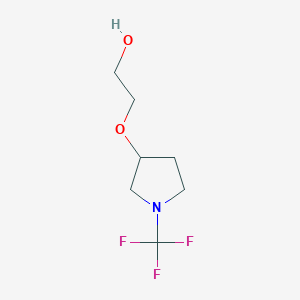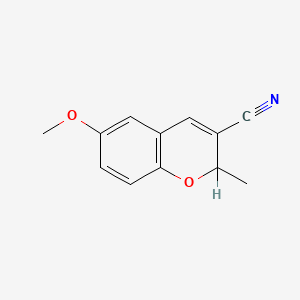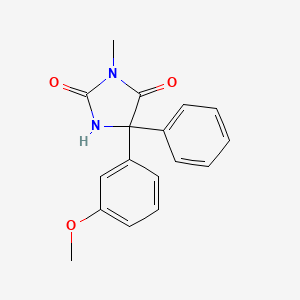
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to an imidazolidinedione core. Imidazolidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione typically involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione analogs.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinedione analogs.
科学的研究の応用
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
5-Phenyl-2,4-imidazolidinedione: Lacks the methoxy and methyl groups, which may result in different biological activities.
3-Methyl-5-phenyl-2,4-imidazolidinedione: Similar structure but without the methoxy group, potentially leading to different chemical reactivity and biological effects.
5-(3-Methoxyphenyl)-2,4-imidazolidinedione: Lacks the methyl group, which may influence its overall properties.
Uniqueness
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
54833-60-2 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-19-15(20)17(18-16(19)21,12-7-4-3-5-8-12)13-9-6-10-14(11-13)22-2/h3-11H,1-2H3,(H,18,21) |
InChIキー |
YPTLJLBMAZCXNM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
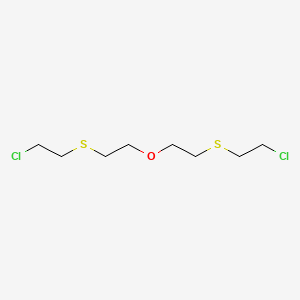
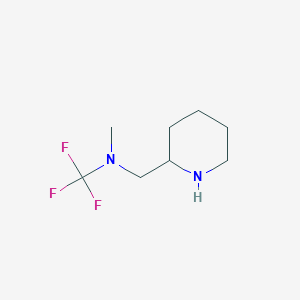

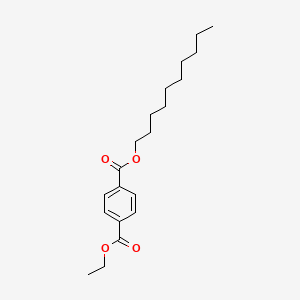
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

